An In-depth Technical Guide to Ethyl 3-Coumarincarboxylate: Core Properties and Applications
An In-depth Technical Guide to Ethyl 3-Coumarincarboxylate: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-coumarincarboxylate, also known as ethyl 2-oxo-2H-chromene-3-carboxylate, is a versatile heterocyclic compound that holds a significant position in organic synthesis and medicinal chemistry.[1] As a derivative of coumarin (B35378), a naturally occurring benzopyrone, it serves as a crucial scaffold for the synthesis of a wide array of biologically active molecules.[1][2] Its unique structural features allow for diverse chemical modifications, leading to compounds with applications ranging from pharmaceuticals to fragrances.[1][3] This technical guide provides a comprehensive overview of the fundamental properties of ethyl 3-coumarincarboxylate, including its physicochemical characteristics, spectral data, synthesis protocols, and key chemical reactions.
Core Properties of Ethyl 3-Coumarincarboxylate
The fundamental physical and chemical properties of ethyl 3-coumarincarboxylate are summarized below, providing essential data for its handling, characterization, and application in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₄ | [4][5] |
| Molecular Weight | 218.21 g/mol | [6][7] |
| Appearance | White to off-white solid/powder/crystal | [8] |
| Melting Point | 92-94 °C | [4][9] |
| Boiling Point | 278.88 °C (rough estimate) | [4] |
| Density | 1.1096 g/cm³ (rough estimate) | [4] |
| Solubility | Insoluble in water. | [7] |
| CAS Number | 1846-76-0 | [5] |
Spectral Properties
| Spectral Data | Key Features | Reference(s) |
| UV-Vis (in CH₂Cl₂) | λmax: 334 nm | [4] |
| ¹H NMR (CDCl₃) | δ (ppm): 1.41-1.45 (t, 3H, CH₃), 4.41-4.46 (q, 2H, OCH₂), 7.34-7.39 (m, 2H, ArH), 7.63-7.69 (m, 2H, ArH), 8.56 (s, 1H, C-4 H) | [10][11] |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.2, 62.0, 116.8, 117.9, 118.3, 124.9, 129.5, 134.4, 148.7, 155.2, 156.8, 163.1 | [11] |
| IR (KBr, cm⁻¹) | 3061, 2977, 2916 (C-H), 1767 (C=O, lactone), 1731 (C=O, ester), 1609 (C=C) | [5][11][12] |
| Mass Spectrum (EI) | m/z 218 (M+), 173, 146 | [13] |
Synthesis of Ethyl 3-Coumarincarboxylate
The most common and efficient method for the synthesis of ethyl 3-coumarincarboxylate is the Knoevenagel condensation.[1][3][14] This reaction involves the condensation of salicylaldehyde (B1680747) with diethyl malonate in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation
Objective: To synthesize ethyl 2-oxo-2H-chromene-3-carboxylate.
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Glacial acetic acid
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
A 250 mL round-bottom flask is charged with salicylaldehyde (5 mmol, 610 mg), diethyl malonate (5 mmol, 800.8 mg), and toluene (70 mL).[15]
-
A catalytic amount of piperidine (0.5 mL) and one drop of glacial acetic acid are added to the mixture.[15]
-
The flask is connected to a reflux condenser equipped with a Dean-Stark apparatus to remove the water and ethanol generated during the reaction.[15]
-
The reaction mixture is heated under reflux for approximately one hour.[15]
-
After the reaction is complete, the toluene is removed by simple distillation.[15]
-
The residue is cooled in an ice bath to induce precipitation.[15]
-
The resulting solid precipitate is collected by filtration and can be further purified by recrystallization from ethanol.[15][16]
Expected Yield: 84%[15] Melting Point of Product: 92-93 °C[15]
Figure 1: Synthesis of Ethyl 3-Coumarincarboxylate via Knoevenagel Condensation.
Chemical Reactivity and Applications
Ethyl 3-coumarincarboxylate exhibits reactivity at both the coumarin ring system and the ester functional group, making it a valuable intermediate in organic synthesis.[1]
Reactions of the Coumarin Ring
-
Ring Cleavage: The coumarin ring can be opened by reaction with strong nucleophiles. For instance, treatment with amines in a 1:4 molar ratio leads to ring cleavage, yielding salicylaldehyde and ammonium (B1175870) salts.[1][17] Reaction with hydrazine (B178648) hydrate (B1144303) can also lead to ring opening and the formation of salicylaldehyde azine.[16]
-
Cycloaddition Reactions: The 3,4-double bond of the coumarin ring can participate in cycloaddition reactions. For example, it reacts with ethyl diazoacetate to form a tetrahydrocyclopropa[c]chromene derivative.[1][17] It also undergoes Diels-Alder reactions with various dienes.[17]
Reactions of the Ester Group
-
Amidation: The ethyl ester group can be readily converted to a variety of amides by reacting with primary amines.[1] This reaction is fundamental for the synthesis of coumarin-3-carboxamides, which are known to possess a range of biological activities, including antimicrobial and anticancer properties.[1][2][18]
-
Hydrolysis: The ester can be hydrolyzed to the corresponding coumarin-3-carboxylic acid. This carboxylic acid derivative is also a key intermediate for further functionalization.[19]
Figure 2: Key Reactive Pathways of Ethyl 3-Coumarincarboxylate.
Biological Significance and Drug Development
Coumarin derivatives are well-established as a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][18] Ethyl 3-coumarincarboxylate serves as a pivotal starting material for the synthesis of novel coumarin-based therapeutic agents.[1][20] For example, the synthesis of coumarin-3-carboxamide derivatives has been shown to yield compounds with potent anticancer activity against various cell lines.[2][18] The ability to easily modify the structure of ethyl 3-coumarincarboxylate allows for the generation of large libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
Ethyl 3-coumarincarboxylate is a cornerstone building block in the synthesis of functionalized coumarin derivatives. Its well-defined physicochemical and spectral properties, coupled with its straightforward synthesis and versatile reactivity, make it an indispensable tool for researchers in organic and medicinal chemistry. The continued exploration of the chemical space accessible from this precursor holds significant promise for the development of new therapeutic agents and other valuable chemical entities.
References
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